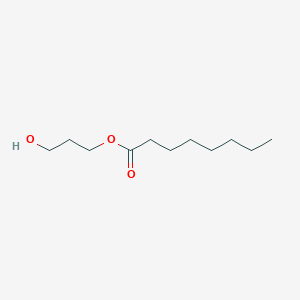

Octanoic acid, 3-hydroxypropyl ester

Description

Contextualizing Fatty Acid Esters within Organic Chemistry Research

Fatty acid esters are a major class of compounds in organic chemistry, defined by the ester linkage between a fatty acid and an alcohol. These molecules are ubiquitous in nature and serve as crucial intermediates in chemical synthesis. mdpi.com Their applications are diverse, ranging from use as solvents and softening agents in polymers to their role in the cosmetic and textile industries. mdpi.com In recent years, long-chain fatty acid esters have garnered significant attention as the primary components of biodiesel. mdpi.com The synthesis of these esters is a fundamental reaction in organic chemistry, often achieved through the esterification of fatty acids with alcohols. mdpi.com Research in this area focuses on developing efficient and environmentally friendly catalytic processes, utilizing catalysts such as acid-activated clays (B1170129) to drive the reaction. mdpi.com The physical and chemical properties of fatty acid esters are determined by the structural characteristics of their constituent fatty acid and alcohol moieties, including chain length, degree of unsaturation, and branching. researchgate.net

Significance of Short-Chain Fatty Acid Esters in Chemical Synthesis and Biochemical Processes

Short-chain fatty acid esters (SCFA esters), typically derived from fatty acids with fewer than six to ten carbon atoms, are of particular interest in both chemical synthesis and biochemistry. mdpi.comresearchgate.net In the food and fragrance industries, many SCFA esters are valued as flavor and aroma compounds, often imparting fruity scents. researchgate.net Enzymatic synthesis using lipases and cutinases has been explored as a method to produce these volatile compounds with high yields under mild conditions. researchgate.net

From a biochemical perspective, short-chain fatty acids (SCFAs) like acetic, propionic, and butyric acid are key metabolites produced by the gut microbiota through the fermentation of dietary fibers. mdpi.comnih.govnih.gov These SCFAs play a critical role in host metabolism and immune function. nih.govyoutube.combevital.no They can act as signaling molecules by binding to G-protein coupled receptors or by inhibiting histone deacetylases, thereby influencing cellular processes, inflammation, and energy homeostasis. youtube.comwikipedia.org The esterification of SCFAs is a strategy being explored in research to enhance the bioavailability or modify the activity of other molecules, such as in the synthesis of resveratrol-SCFA esters to improve antioxidant properties. mdpi.comnih.govresearchgate.net A recently identified class of endogenous lipids, short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs), underscores the growing interest in the biological roles of these molecules. nih.gov

Structural Specificity of Octanoic acid, 3-hydroxypropyl ester within the Hydroxypropyl Ester Class

Octanoic acid, 3-hydroxypropyl ester (CAS No: 102731-54-4) is structurally defined by the ester bond between octanoic acid (an eight-carbon saturated fatty acid) and 1,3-propanediol (B51772), leaving a primary hydroxyl group at the 3-position of the propyl chain. echemi.com This specific structure places it within the broader category of hydroxypropyl esters.

The defining features of this molecule are:

The Fatty Acid Chain: Octanoic acid (also known as caprylic acid) is a medium-chain fatty acid. Its eight-carbon length influences the compound's lipophilicity and other physical properties.

The Alcohol Moiety: The ester is formed with a three-carbon diol (propanediol), which is less common in research than esters of simpler monohydric alcohols like methanol (B129727) or ethanol. mdpi.com

The Free Hydroxyl Group: The presence of a terminal hydroxyl group makes it a monoacylated diol. This functional group provides a site for potential further reactions and influences the molecule's polarity and potential biological interactions.

Research on other hydroxypropyl esters, such as 2-hydroxypropyl palmitate, has been conducted in the context of their potential use as bio-additives for fuel. researchgate.net Similarly, the synthesis of 2-ethylhexanoic acid-3-alkoxy-2-hydroxypropyl ester has been investigated for its application as an environmentally friendly coalescing aid in coatings. researchgate.net The unique combination of an eight-carbon fatty acid with the 3-hydroxypropyl group distinguishes Octanoic acid, 3-hydroxypropyl ester from these other examples and suggests that its properties and potential applications may also be distinct.

Physicochemical Properties of Octanoic acid, 3-hydroxypropyl ester

| Property | Value | Source |

|---|---|---|

| CAS Number | 102731-54-4 | echemi.com |

| Molecular Formula | C₁₁H₂₂O₃ | echemi.com |

| Chemical Name | Octanoic acid, 3-hydroxypropyl ester | echemi.com |

This table contains data for the specified compound. Due to a lack of extensive dedicated research, a more comprehensive data set is not available in the reviewed literature.

Current Research Landscape and Key Unaddressed Questions Pertaining to Octanoic acid, 3-hydroxypropyl ester

The current research landscape for Octanoic acid, 3-hydroxypropyl ester is sparse, with its primary identification appearing in chemical databases and catalogues. echemi.comalfa-chemistry.com There is a significant absence of dedicated studies investigating its synthesis, properties, or applications. However, the broader context of research into fatty acid esters of hydroxy fatty acids (FAHFAs) and other functionalized esters provides a framework for potential future investigations. mdpi.comnih.gov FAHFAs are recognized as a class of bioactive lipids with anti-inflammatory and insulin-sensitizing effects, highlighting the potential for esters with hydroxyl functionalities to possess significant biological activity. mdpi.comnih.govresearchgate.net

This lack of specific data leads to several key unaddressed questions for the academic community:

Synthesis and Characterization: What are the most efficient and selective methods for synthesizing Octanoic acid, 3-hydroxypropyl ester? While general esterification methods exist, optimization for this specific substrate and detailed characterization of its physical properties (e.g., boiling point, viscosity, solubility) are needed.

Biochemical Significance: Does this compound occur naturally? Could it be a metabolic product in certain organisms? Given the roles of related compounds like 3-hydroxyoctanoic acid as a G-protein coupled receptor agonist caymanchem.comglpbio.com, investigating the potential biological targets and pathways for its 3-hydroxypropyl ester is a critical next step.

Potential Applications: Based on its structure, what are its potential applications? Could it function as a surfactant, an emulsifier, a skin conditioning agent echemi.com, a specialty solvent, or a precursor for polymer synthesis? Research into its material and biological properties is required to answer these questions.

Comparative Analysis: How do its properties and activities compare to other hydroxypropyl esters (e.g., those derived from shorter or longer fatty acids) or to its isomeric form, Octanoic acid, 2-hydroxypropyl ester? Such structure-activity relationship studies would be invaluable.

Structure

3D Structure

Properties

CAS No. |

102731-54-4 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

3-hydroxypropyl octanoate |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h12H,2-10H2,1H3 |

InChI Key |

LBWNKTZBTUKBOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Octanoic Acid, 3 Hydroxypropyl Ester

Conventional Esterification Reactions for Alkyl Ester Synthesis

Conventional esterification, particularly the Fischer-Speier esterification, remains a fundamental and widely practiced method for producing esters like octanoic acid, 3-hydroxypropyl ester. masterorganicchemistry.comathabascau.ca This process involves the direct reaction of a carboxylic acid (octanoic acid) with an alcohol (1,3-propanediol) in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca The reaction is reversible, necessitating strategies to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Esterification Mechanisms (e.g., Fischer Esterification)

The Fischer esterification is a classic acid-catalyzed reaction that proceeds through a series of equilibrium steps. athabascau.camasterorganicchemistry.com The presence of a strong acid catalyst is essential to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. pressbooks.pubnumberanalytics.com

The mechanism of Fischer esterification is a well-established multi-step process: masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub

Nucleophilic Addition: The alcohol (1,3-propanediol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com This step creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.compressbooks.pub

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.compressbooks.pub

The acid catalyst plays a dual role in Fischer esterification. Firstly, it accelerates the reaction by activating the carboxylic acid towards nucleophilic attack. numberanalytics.comquizlet.com Secondly, it facilitates the removal of the hydroxyl group as water, which is a much better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com

The reaction is governed by Le Chatelier's principle. libretexts.orgcerritos.edu To drive the equilibrium towards the product side and achieve a high yield of the ester, several strategies can be employed:

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol, can shift the equilibrium to favor ester formation. masterorganicchemistry.compressbooks.pub

Removal of Water: Continuously removing the water formed during the reaction is a highly effective method to drive the reaction to completion. numberanalytics.compatsnap.com This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

The concentration of the catalyst and the reaction temperature also significantly influence the reaction rate. numberanalytics.com Higher temperatures generally increase the reaction rate, but must be controlled to prevent side reactions or degradation of reactants and products. numberanalytics.com

Catalyst Systems in Chemical Esterification

The choice of catalyst is a critical factor in the synthesis of octanoic acid, 3-hydroxypropyl ester. Catalysts are broadly categorized as homogeneous or heterogeneous, each with distinct advantages and disadvantages.

Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants.

Sulfuric Acid (H₂SO₄): A strong mineral acid commonly used as a catalyst in Fischer esterification. masterorganicchemistry.compatsnap.com It is highly effective in protonating the carboxylic acid and also acts as a dehydrating agent, helping to remove the water byproduct. quizlet.compatsnap.com Studies have shown that sulfuric acid can lead to high conversions in esterification reactions. researchgate.nettaylors.edu.my For instance, in the esterification of n-butanol with acetic acid, sulfuric acid showed higher conversion rates compared to p-toluenesulfonic acid and nitric acid under similar conditions. researchgate.net

p-Toluenesulfonic Acid (p-TSA): An organic sulfonic acid that is also a strong acid catalyst. masterorganicchemistry.comsciencemadness.org It is often preferred over sulfuric acid as it is a solid, making it easier to handle, and is considered less corrosive and may lead to fewer side reactions like charring. ajgreenchem.comstackexchange.com p-TSA is also more soluble in organic solvents compared to sulfuric acid. stackexchange.com

| Catalyst | Phase | Key Advantages | Considerations |

| Sulfuric Acid | Liquid | High catalytic activity, acts as a dehydrating agent. quizlet.compatsnap.com | Can cause side reactions and corrosion, difficult to separate from product. ajgreenchem.com |

| p-Toluenesulfonic Acid | Solid | Easier to handle, less corrosive, good solubility in organic solvents. ajgreenchem.comstackexchange.com | May be less active than sulfuric acid in some cases. researchgate.net |

Heterogeneous catalysts are insoluble in the reaction medium, which offers significant advantages in terms of catalyst separation, recovery, and reusability, contributing to a more environmentally friendly process. tandfonline.com

Amberlyst 15: A macro-porous, strongly acidic, sulfonic acid-based ion-exchange resin. cu.edu.eg It is widely used as a solid acid catalyst in various organic reactions, including esterification. tandfonline.comresearchgate.net Its key features include:

High Acidity and Surface Area: Amberlyst 15 possesses a high concentration of sulfonic acid groups, providing strong Brønsted acidity, and a large surface area, which enhances its catalytic efficiency. tandfonline.comcu.edu.eg

Ease of Separation: Being a solid resin, it can be easily separated from the reaction mixture by simple filtration, simplifying the workup procedure. researchgate.net

Reusability: The catalyst can be recovered, regenerated, and reused multiple times, making the process more economical and sustainable. tandfonline.com

Reduced Corrosion and Waste: The use of a solid catalyst minimizes corrosion issues and reduces acidic waste streams. researchgate.net

In studies involving the esterification of fatty acids, Amberlyst 15 has demonstrated catalytic activity comparable to, and in some cases superior to, homogeneous catalysts on a per-acid-site basis. scholaris.ca For example, in the esterification of nonanoic acid with propanol (B110389), Amberlyst 15 was found to be an effective catalyst, with the reaction rate increasing with higher catalyst loading and temperature. acs.org Similarly, it has been successfully used in the production of biodiesel from palm fatty acid distillate. acs.org

| Catalyst System | Catalyst Type | Key Characteristics | Advantages |

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | Soluble in reaction medium. ajgreenchem.com | High activity due to excellent reactant contact. taylors.edu.my |

| Heterogeneous | Amberlyst 15 Resin | Solid, insoluble catalyst. tandfonline.com | Easy separation and recovery, reusable, less corrosive, environmentally benign. tandfonline.comresearchgate.net |

Influence of Reaction Conditions on Ester Yield and Selectivity

In the chemical synthesis of esters like 3-hydroxypropyl octanoate (B1194180), which involves the esterification of a carboxylic acid (octanoic acid) with an alcohol (1,3-propanediol), the reaction conditions are paramount in determining the final product yield and purity. Key parameters that are typically optimized include temperature, catalyst concentration, and the molar ratio of reactants.

The reaction is a reversible equilibrium, and to drive it towards the formation of the ester, the water by-product is typically removed. The choice of catalyst, often a strong acid like sulfuric acid or p-toluenesulfonic acid, is crucial. ufv.br The concentration of the catalyst directly influences the reaction rate, though excessively high concentrations can lead to unwanted side reactions and complicate purification.

Temperature plays a dual role; it increases the reaction rate but can also promote side reactions or degradation, especially at higher ranges. Studies on similar esterifications, such as the synthesis of fatty acid octyl esters, have shown that an optimal temperature can maximize conversion while minimizing energy consumption. mdpi.com For example, in the synthesis of octyl oleate (B1233923), optimal yields were achieved at moderate temperatures around 80°C. ufv.br

The molar ratio of the alcohol to the carboxylic acid is another critical factor. Using an excess of one reactant, typically the less expensive or more easily removed one, can shift the equilibrium to favor product formation. ufv.brmdpi.com Numerical optimization in the synthesis of fatty acid octyl esters from sunflower oil identified an optimal 1-octanol (B28484) to oil molar ratio of 8.11:1, achieving a conversion of 99.0%. mdpi.com

| Parameter | General Influence on Esterification | Example/Rationale | Citation |

|---|---|---|---|

| Temperature | Increases reaction rate up to an optimum; higher temperatures can cause degradation or side reactions. | Optimal temperature for butyl oleate synthesis was found to be 80°C. | ufv.br |

| Catalyst Concentration | Higher concentration generally increases reaction rate. | Optimal conditions for hexyl and octyl oleates used 2.5 wt% H₂SO₄. | ufv.br |

| Molar Ratio (Alcohol:Acid) | Using an excess of alcohol shifts the equilibrium towards higher ester conversion. | An optimal molar ratio of 8.11:1 (alcohol:oil) was used for fatty acid octyl ester synthesis. | mdpi.com |

Biocatalytic Approaches to Ester Synthesis

Biocatalytic methods, primarily using enzymes like lipases, have emerged as a powerful "green" alternative for ester synthesis. cosmeticsandtoiletries.comchemistryforsustainability.org These processes offer significant advantages over traditional chemical routes, including high specificity (regio- and enantioselectivity), milder reaction conditions (lower temperature and pressure), and reduced formation of undesirable by-products, which simplifies purification. chemistryforsustainability.orgnih.gov The use of enzymes is particularly relevant for producing ingredients for the cosmetic and pharmaceutical industries, where high purity is essential. chemistryforsustainability.orgnih.gov

Enzyme-Mediated Esterification Using Lipases and Esterases

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for the synthesis of esters such as 3-hydroxypropyl octanoate. mdpi.com Although their natural function is to hydrolyze fats (triglycerides), in non-aqueous or micro-aqueous environments, the reaction equilibrium is reversed, favoring synthesis over hydrolysis. researchgate.netrsc.org This allows for the efficient production of a vast array of esters. researchgate.net Commercial lipases, such as Novozym® 435 (an immobilized form of lipase (B570770) B from Candida antarctica), are frequently employed due to their high activity and stability in esterification reactions involving medium-chain fatty acids like octanoic acid. nih.govnih.gov

The efficiency of enzyme-mediated esterification is heavily dependent on the substrate specificity of the lipase. Lipases exhibit varying affinities for fatty acids of different chain lengths and alcohols of different structures. Many lipases, including those from Candida and Rhizomucor species, show high activity towards medium-chain fatty acids (C6-C12), such as octanoic acid. nih.govnih.govsemanticscholar.org The shape of the enzyme's active site, which can be a funnel, tunnel, or crevice, dictates which substrates can be accommodated. mdpi.com

The alcohol substrate also plays a crucial role. Lipases are generally effective in catalyzing reactions with short-chain primary alcohols. mdpi.com While strong inhibition can sometimes be observed with very short-chain alcohols, 1,3-propanediol (B51772), as a short-chain diol, is a viable substrate. mdpi.com Studies on the synthesis of panthenyl monoacyl esters using panthenol (a polyhydroxyl compound) and various fatty acids (from C6 to C18) have demonstrated the feasibility of selectively esterifying one hydroxyl group in a polyol. nih.gov This indicates a high potential for the selective mono-esterification of 1,3-propanediol with octanoic acid to form the desired product.

In non-aqueous media, the catalytic mechanism for lipase-mediated esterification is widely accepted to follow a Ping-Pong Bi-Bi model. nih.govrsc.org The process involves two main steps:

Acylation: The carboxylic acid (octanoic acid) first binds to the active site of the lipase, specifically to the serine residue in the catalytic triad. This results in the formation of a tetrahedral intermediate, which then releases a molecule of water to form a stable acyl-enzyme complex. rsc.orgnih.gov

Nucleophilic Attack: The alcohol (1,3-propanediol) then acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses, releasing the final ester product (Octanoic acid, 3-hydroxypropyl ester) and regenerating the free enzyme, ready for another catalytic cycle. rsc.orgrsc.org

This mechanism elegantly explains how a hydrolytic enzyme can be repurposed for synthesis by controlling the reaction environment, specifically by minimizing the water content. rsc.org

Immobilized Biocatalysts and Whole-Cell Systems for Enhanced Stability and Reusability

To be economically viable on an industrial scale, biocatalysts must be stable and reusable. Free enzymes in solution are often difficult to separate from the reaction mixture and may have limited stability under process conditions. Immobilization, the process of confining enzyme molecules to a solid support material, addresses these challenges. mdpi.comnih.gov

Immobilized lipases, such as the commercially available Novozym® 435 (where lipase is adsorbed onto a hydrophobic acrylic resin), offer several advantages:

Enhanced Stability: Immobilization often increases the enzyme's resistance to denaturation by heat, organic solvents, and pH changes. nih.govrsc.org

Easy Separation: The catalyst can be easily removed from the product mixture by simple filtration, allowing for a continuous process and simplified downstream processing. chemistryforsustainability.orgrsc.org

An alternative to using isolated, immobilized enzymes is the use of whole-cell biocatalysts. nih.gov In this approach, microorganisms (like bacteria or yeast) that naturally produce or are genetically engineered to overexpress the desired lipase are used directly in the reaction. nih.govacs.orgresearchgate.net This strategy can be highly cost-effective as it bypasses the need for expensive and time-consuming enzyme extraction and purification steps. researchgate.netacs.org

| Catalyst Type | Advantages | Disadvantages | Citation |

|---|---|---|---|

| Free Enzyme | High initial activity, no mass transfer limitations. | Low stability, difficult to separate and reuse, high cost. | nih.gov |

| Immobilized Enzyme | High stability, easy separation, excellent reusability, suitable for continuous processes. | Higher initial cost, potential for mass transfer limitations, support can be fragile. | chemistryforsustainability.orgmdpi.comrsc.org |

| Whole-Cell System | Very low cost (no purification), high stability in its natural environment, cofactors are regenerated. | Lower specific activity, potential for side reactions from other cellular enzymes, cell mass can complicate recovery. | nih.govnih.govresearchgate.net |

Optimization of Biocatalytic Reaction Parameters (e.g., temperature, solvent-free systems, water activity)

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of biocatalytic ester synthesis.

Temperature: Enzyme activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. nih.govaip.org The optimal temperature for lipase-catalyzed esterifications typically falls within the range of 30°C to 80°C, which is significantly milder than most chemical processes. aip.orgeie.grdergipark.org.tr For instance, a study on biodiesel production using lipase found an optimum temperature of 55°C. aip.org

Solvent-Free Systems: Performing reactions without an organic solvent (a solvent-free system) is highly advantageous from both an environmental and economic perspective. cosmeticsandtoiletries.com It eliminates the cost and hazards associated with large volumes of organic solvents, increases the concentration of reactants leading to higher volumetric productivity, and simplifies product purification. cosmeticsandtoiletries.comrsc.org The synthesis of many esters, including those from medium-chain fatty acids, has been successfully demonstrated in solvent-free media, often using a slight excess of one substrate to serve as the reaction medium. nih.govnih.gov

Water Activity (a_w): Water activity is arguably the most critical parameter in non-aqueous enzymology. uni-pannon.huagriculture.institute Lipases require a thin layer of water bound to their surface to maintain their catalytically active conformation. rsc.orgagriculture.institute However, as water is a product of the esterification reaction, its accumulation can shift the reaction equilibrium back towards hydrolysis, thereby reducing the final ester yield. rsc.orgnih.gov Therefore, controlling the water activity (a_w) in the reaction medium—by removing water as it is formed or by using salts to buffer a_w—is essential for achieving high conversion rates. uni-pannon.hunih.govresearchgate.net The optimal water activity is a delicate balance between maintaining enzyme function and favoring the synthesis reaction. nih.gov

Green Chemistry Principles in the Synthesis of Octanoic acid, 3-hydroxypropyl ester

Green chemistry principles are pivotal in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of esters, including octanoic acid, 3-hydroxypropyl ester, is an area where these principles are actively being applied through innovative techniques like electro-synthesis, ultrasound assistance, and the use of recyclable catalysts.

Electrochemical synthesis is an emerging green alternative to traditional chemical methods for ester production. This technique utilizes renewable electricity to drive chemical reactions, potentially reducing reliance on fossil fuels and hazardous reagents. scholaris.caresearchgate.net Researchers have successfully demonstrated the electro-synthesis of various esters from renewable feedstocks like carbon monoxide, water, and biomass-derived platform chemicals. scholaris.camdpi.com

For instance, a study by NUS chemists showcased the electrosynthesis of C3 – C6 acetate (B1210297) esters from carbon monoxide and water using copper catalysts. scholaris.ca This process achieved a total Faradaic efficiency of approximately 22% for ethyl acetate and propyl acetate. scholaris.ca While direct electro-synthesis of octanoic acid, 3-hydroxypropyl ester has not been specifically detailed, the principles are applicable. A potential pathway could involve the electrochemical conversion of biomass-derived precursors to either the acid or alcohol moiety, followed by an esterification step. The Hofer-Moest reaction, an electrochemical oxidation of carboxylic acids, has been used to produce esters like n-butyl valerate (B167501) from valeric acid, demonstrating the potential for fatty acid ester synthesis via electrochemical routes. google.com

Table 1: Examples of Electrosynthesis of Esters

| Feedstock(s) | Catalyst | Product(s) | Key Finding |

| Carbon Monoxide, Water | Copper | Ethyl acetate, Propyl acetate | Achieved ~22% Faradaic efficiency. scholaris.ca |

| Valeric Acid | Not specified | n-Butyl valerate | Demonstrates ester formation via the Hofer-Moest route. google.com |

| Carbohydrates | Au or TEMPO | Uronic acids | Oxidation of primary alcohols in saccharides. nih.gov |

This table showcases examples of ester or precursor synthesis using electrochemical methods, illustrating the potential for applying this green technology to the production of a wide range of esters.

Ultrasound-assisted synthesis is another green chemistry approach that can significantly enhance esterification reactions. The application of ultrasonic waves to a reaction mixture creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. ceon.rs

Studies on the esterification of fatty acids have shown that ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov For example, the ultrasound-assisted esterification of fatty acids with t-butanol was achieved at room temperature in just 15 minutes, compared to 2 hours at 67-70°C for the conventional method, with a 2-10% increase in yield. nih.gov In the synthesis of isopropyl esters from palm fatty acid distillate (PFAD), ultrasound was found to enhance both the reaction rate and the equilibrium conversion. mdpi.com

A study on the ultrasound-assisted synthesis of a triglyceride of octanoic acid using an Amberlyst-15 catalyst reported a maximum conversion of 99.8% in just 15 minutes. nih.gov This demonstrates the high efficiency of sonication for the esterification of octanoic acid. This method could be directly applicable to the synthesis of octanoic acid, 3-hydroxypropyl ester, potentially leading to a faster, more energy-efficient process.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Esterification

| Fatty Acid/Alcohol | Method | Reaction Time | Temperature | Conversion/Yield |

| Various Fatty Acids / t-Butanol | Conventional | 2 hours | 67-70°C | Baseline |

| Various Fatty Acids / t-Butanol | Ultrasound-Assisted | 15 minutes | Room Temp | 2-10% increase vs. conventional nih.gov |

| Palm Fatty Acid Distillate / Isopropanol | Ultrasound-Assisted | 6 hours | 60°C | ~80% mdpi.com |

| Octanoic Acid / Glycerol (B35011) | Ultrasound-Assisted | 15 minutes | 50°C | 99.8% nih.gov |

| Valeric Acid / Ethanol | Ultrasound-Assisted | 2 hours | Room Temp | ~90% scirp.org |

This table compares the reaction conditions and outcomes of conventional and ultrasound-assisted esterification processes for various fatty acids and alcohols, highlighting the advantages of using ultrasound.

The development of recyclable and environmentally benign catalysts is a cornerstone of green chemistry, addressing issues of waste generation and catalyst toxicity. In the context of ester synthesis, significant progress has been made in creating catalysts that are both effective and easily separable from the reaction products for reuse.

Simple zinc(II) salts, such as zinc oxide (ZnO), have been identified as highly effective and recyclable catalysts for the solvent-free esterification of fatty acids with various alcohols. mdpi.comgoogle.com These catalysts function homogeneously under reaction conditions but can be heterogeneously recovered at the end of the reaction. project-incite.eu For example, using ZnO as a catalyst for fatty acid esterification, the catalyst was successfully recycled multiple times without a significant loss of activity, with yields remaining high (92-95%). google.com This approach combines the high efficiency of homogeneous catalysis with the ease of separation of heterogeneous catalysis. project-incite.eu

Solid acid catalysts, such as sulfonated petroleum coke and commercial resins like Amberlyst-15, also represent a green alternative to traditional mineral acid catalysts like sulfuric acid. scholaris.ca These solid catalysts are easily filtered from the reaction mixture, minimizing waste and simplifying product purification. In the esterification of octanoic acid with methanol (B129727), acid-modified petcoke showed catalytic activity comparable to Amberlyst-15. scholaris.ca

Table 3: Performance of Recyclable Catalysts in Fatty Acid Esterification

| Catalyst | Fatty Acid | Alcohol | Key Feature | Recyclability |

| Zinc Oxide (ZnO) | Various (C4:0-C18:2) | Medium- to long-chain | Homogeneous catalysis, heterogeneous recovery. mdpi.comgoogle.com | High, no significant loss of activity over several runs. google.com |

| Amberlyst-15 | Octanoic Acid | Glycerol | Solid acid catalyst, solvent-free conditions. nih.gov | Reusable for up to 8 cycles. nih.gov |

| Acid-modified Petcoke | Octanoic Acid | Methanol | Solid acid catalyst derived from a waste material. scholaris.ca | Prospective for reuse. scholaris.ca |

This table summarizes the features and performance of various recyclable catalysts used in the esterification of fatty acids, demonstrating their potential for sustainable ester synthesis.

Novel Synthetic Pathways and Functionalization Strategies for Hydroxypropyl Esters

Beyond optimizing existing methods, research into novel synthetic pathways and functionalization strategies is crucial for creating more efficient and selective routes to hydroxypropyl esters like octanoic acid, 3-hydroxypropyl ester.

The synthesis of octanoic acid, 3-hydroxypropyl ester involves the acylation of a 3-hydroxypropyl group, typically from 1,3-propanediol. 1,3-propanediol is a valuable platform chemical that can be produced from renewable resources like glucose or glycerol, making it an attractive starting material for green synthesis. qub.ac.ukresearchgate.net

The direct esterification of 1,3-propanediol with a carboxylic acid like octanoic acid can produce a mixture of the monoester (octanoic acid, 3-hydroxypropyl ester) and the diester. Controlling the regioselectivity to favor the monoester is a key challenge. One approach is to use an excess of the diol. Another powerful method is the use of enzymatic catalysts, such as lipases, which can exhibit high regioselectivity. For example, lipase B from Candida antarctica has been used for the regioselective acylation of other polyols. nih.gov Lipase-catalyzed esterification in solvent-free systems is a particularly green approach, offering high substrate concentrations and greater volumetric productivity. project-incite.eu

The reaction can also be performed using an acyl halide, such as octanoyl chloride, with 1,3-propanediol. This method is generally faster and more exothermic but may require a base to neutralize the resulting hydrochloric acid.

Oxidative esterification represents an alternative pathway for ester synthesis. While not a direct route to hydroxypropyl esters, it is a novel strategy for producing other ester types, such as alpha-keto esters, which are valuable synthetic intermediates. nih.gov These methods often involve the oxidation of a precursor molecule, such as a ketone or an alcohol, in the presence of an alcohol to form the ester. nih.govcsic.es

For instance, a metal-free oxidative esterification has been developed for the selective synthesis of α-ketoesters from ketones and potassium xanthates. csic.esnih.gov In this protocol, the potassium xanthate serves as both a promoter and the source of the alkoxy group. nih.gov Another approach involves the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols. nih.gov While these methods are tailored for α-keto esters, the underlying principles of C-C bond cleavage and C-O bond formation could potentially inspire new, unconventional pathways to other ester types, including those with hydroxypropyl moieties, from different starting materials. nih.gov

Tailored Functionalization of Polymeric Hydroxypropyl Derivatives

The tailored functionalization of polymers containing hydroxypropyl moieties, such as hydroxypropyl cellulose (B213188) (HPC) or hydroxypropyl starch, represents a sophisticated strategy for incorporating octanoyl functional groups into a macromolecular structure. This process results in a graft copolymer with properties influenced by both the polymer backbone and the attached fatty acid chains. The primary method employed for this functionalization is the esterification of the available hydroxyl groups on the polymer with an activated form of octanoic acid.

Homogeneous esterification is a frequently utilized technique, often employing octanoyl chloride as the acylating agent. ncsu.eduresearchgate.net This method allows for precise control over the extent of functionalization, which is typically quantified by the Degree of Substitution (DS). The DS indicates the average number of hydroxyl groups that have been esterified per monomer unit of the polymer (e.g., per anhydroglucose (B10753087) unit in cellulose derivatives). nih.gov

The reaction is conducted in a suitable solvent system capable of dissolving the parent polymer, such as a mixture of lithium chloride and N,N-dimethylacetamide (LiCl/DMAc). ncsu.edu The efficiency of the esterification and the final DS value are highly dependent on several key reaction parameters, including the molar ratio of octanoyl chloride to the polymer's hydroxyl groups, reaction temperature, and duration. ncsu.eduresearchgate.net Research on the analogous esterification of cellulose demonstrates that increasing these parameters generally leads to a higher degree of substitution. ncsu.edu For instance, a high DS of 2.2 was achieved when esterifying cellulose with octanoyl chloride at 100°C for 8 hours. ncsu.eduresearchgate.net

The selection of the esterification method is critical for achieving high efficiency. Studies comparing different synthetic routes for creating long-chain cellulose esters have shown that using acyl chlorides (like octanoyl chloride) is often more effective than using fatty acid anhydrides or other activation methods like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

The successful grafting of octanoyl groups onto the polymer backbone is confirmed through analytical techniques such as ¹H NMR spectroscopy, which can quantify the degree of substitution. ncsu.edu This tailored functionalization yields a thermoplastic, internally plasticized biomaterial, where the long octanoyl side chains reduce the polymer's natural rigidity and hydrophilicity. nih.gov

Research Findings on Esterification Parameters

The following table summarizes the impact of various reaction conditions on the degree of substitution (DS) during the esterification of cellulose with octanoyl chloride, a process directly analogous to the functionalization of hydroxypropyl cellulose.

Table 1: Effect of Reaction Conditions on Degree of Substitution (DS) in Octanoyl Esterification of Cellulose

| Molar Ratio (Octanoyl Chloride : Hydroxyl Group) | Temperature (°C) | Time (hours) | Resulting DS | Source |

|---|---|---|---|---|

| 1.6 | 100 | 8 | 2.2 | ncsu.eduresearchgate.net |

| 1.8 | 100 | 8 | 2.2 | ncsu.edu |

| 3.0 | 100 | 5 | ~1.3 (Heterogeneous) | nih.gov |

| 3.0 | 80 | 16 | ~1.3 (Homogeneous) | nih.gov |

Comparison of Esterification Methods

Different methods can be employed to activate the octanoic acid for esterification. The choice of method significantly impacts the reaction efficiency and the resulting DS.

Table 2: Comparison of Homogeneous Esterification Methods for Long-Chain Cellulose Esters

| Esterification Method | Activating Agent | General Outcome / DS Achieved | Source |

|---|---|---|---|

| Acyl Chloride Route | Octanoyl Chloride | Most effective method, yielding the highest DS values (up to 1.3-2.2). | ncsu.edunih.gov |

| Anhydride Route | Octanoic Anhydride | Lower DS values compared to the acyl chloride method. | nih.gov |

| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | Less efficient; resulted in lower DS values. Complete activation of octanoic acid was observed, but esterification was not efficient. | nih.gov |

Biodegradation and Environmental Fate of Octanoic Acid, 3 Hydroxypropyl Ester and Ester Analogs

Mechanisms of Ester Biodegradation in Environmental Systems

The principal pathway for the environmental degradation of esters is biodegradation, which involves the breakdown of the molecule by microorganisms. This process typically begins with the enzymatic cleavage of the ester bond.

In anoxic environments like marine sediments, the anaerobic biodegradation of esters is a crucial removal process. vliz.be These sediments are often contaminated by synthetic base fluids (SBFs) used in offshore oil and gas drilling operations, which can be composed of various esters. nih.govresearchgate.net The primary mechanism in anaerobic settings is the initial hydrolysis of the ester into its constituent alcohol and carboxylic acid. These intermediates are then further metabolized by microbial communities. Under methanogenic conditions, which are common in carbon-rich sediments, these smaller molecules are ultimately converted to methane (B114726) and carbon dioxide. researchgate.net The process can be influenced by the availability of other electron acceptors like sulfate (B86663) or metals (e.g., ferric iron, manganese), which can be utilized by different guilds of microorganisms. vliz.be

The molecular structure of an ester has a profound effect on its rate and extent of biodegradation. nih.govresearchgate.net Key structural features that influence biodegradability include the total number of carbons, the length of the alcohol and acid moieties, the presence of branching, and the degree of unsaturation.

Chain Length: Research indicates that esters with a total carbon number between 12 and 18 exhibit good anaerobic biodegradability in marine sediments. nih.govresearchgate.net For other types of compounds like naphthenic acids, the carbon number was found to have little effect on the biodegradation rate. nih.gov

Branching: Branching in either the alcohol or the acid portion of the ester molecule generally hinders biodegradation. nih.govresearchgate.net Highly branched structures are more recalcitrant and degrade more slowly than their linear counterparts. nih.gov This steric hindrance can make it more difficult for microbial enzymes to access and cleave the ester bond.

Unsaturation: The presence of double bonds (unsaturation) in the carbon chain tends to increase the rate of biodegradability. nih.govresearchgate.net Unsaturated esters are generally degraded more readily by microbial communities.

Cyclization: For cyclic compounds, an increase in the number of rings (cyclization) has been shown to decrease the rate of biodegradation. nih.gov

Based on these principles, Octanoic acid, 3-hydroxypropyl ester, which is formed from a linear C8 acid (octanoic acid) and a short, linear C3 diol (1,3-propanediol), would be expected to be readily biodegradable. Its lack of branching and relatively low molecular weight are favorable characteristics for microbial degradation.

Table 1: Influence of Molecular Structure on Ester Biodegradability

| Structural Feature | Effect on Biodegradability | Reference |

|---|---|---|

| Total Carbon Number | Optimal range of 12-18 for anaerobic degradation in marine sediment. | nih.govresearchgate.net |

| Branching | Decreases rate and extent of biodegradation. | nih.govresearchgate.netnih.gov |

| Unsaturation | Increases the rate of biodegradation. | nih.govresearchgate.net |

| Cyclization | Increased cyclization decreases the biodegradation rate. | nih.gov |

The initial and often rate-limiting step in ester biodegradation is enzymatic hydrolysis. lubesngreases.com This reaction is catalyzed by a large and diverse group of microbial enzymes known as carboxylic ester hydrolases (CEHs), or more commonly, esterases. mdpi.commdpi.com These enzymes are ubiquitous in the environment and are produced by a wide range of bacteria and fungi. mdpi.com

Esterases, many of which belong to the α/β-hydrolase family of enzymes, cleave the ester bond to release the parent alcohol and carboxylic acid. nih.govnih.gov The reaction involves a nucleophilic attack, typically by a serine residue in the enzyme's active site, on the carbonyl carbon of the ester. mdpi.comnih.gov Once liberated, the resulting alcohol and acid can be readily utilized by microorganisms as carbon and energy sources, entering central metabolic pathways for further degradation. lubesngreases.com The efficiency of this enzymatic hydrolysis is a key determinant of an ester's persistence in the environment. nih.gov

Bioremediation Strategies for Ester Contaminants

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. nih.govmdpi.com For sites contaminated with esters, these strategies aim to enhance the natural degradation processes. nih.gov Bioremediation can be applied in situ (at the contaminated site) or ex situ (where contaminated material is moved for treatment). nih.gov

Key bioremediation strategies applicable to ester contaminants include:

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with a high capacity for degrading the target ester compounds. nih.govyoutube.com This strategy is useful when the indigenous microbial population lacks the necessary degradative capabilities or is present in insufficient numbers.

Biostimulation: This strategy focuses on stimulating the existing native microbial populations by modifying the environment. youtube.com This is often achieved by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen for aerobic processes), or a carbon source to enhance microbial growth and enzymatic activity. nih.govyoutube.com

Engineered In Situ Bioremediation: This involves more active management of the contaminated site to optimize conditions for microbial degradation. nih.gov

Synthetic biology also offers advanced tools for improving bioremediation, such as engineering microbes with enhanced metabolic pathways for breaking down specific pollutants. nih.gov These approaches provide sustainable and cost-effective methods for cleaning up ester-contaminated soil and water. nih.govelsevier.com

Computational Chemistry and Molecular Modeling of Octanoic Acid, 3 Hydroxypropyl Ester

Predictive Modeling of Molecular Interactions and Macroscopic Properties

Computational chemistry and molecular modeling are powerful tools for predicting the physicochemical properties and biological interactions of molecules like octanoic acid, 3-hydroxypropyl ester. These in silico methods are crucial in the initial stages of product development, particularly in the cosmetics and fragrance industries, as they can forecast a compound's behavior and characteristics before its synthesis, saving time and resources.

Predictive models often utilize the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR). These models are based on the premise that the chemical structure of a molecule is intrinsically linked to its biological activity and physical properties. By analyzing the structural features of a molecule, it is possible to predict its macroscopic behavior.

For octanoic acid, 3-hydroxypropyl ester, various molecular descriptors can be computationally generated to predict its interactions and properties. These descriptors include, but are not limited to, topological indices, quantum chemical parameters, and steric and electronic properties.

Detailed Research Findings

While specific experimental research on the extensive computational modeling of octanoic acid, 3-hydroxypropyl ester is not widely available in published literature, predictive data can be generated using established computational platforms. Publicly accessible databases, such as PubChem, provide computed properties for this compound, which are derived from its known chemical structure using various predictive algorithms. nih.gov

These predicted properties offer valuable insights into how octanoic acid, 3-hydroxypropyl ester is likely to behave in different environments, such as in a cosmetic formulation or in contact with biological systems. For instance, the predicted lipophilicity (as indicated by values like XLogP3-AA) can suggest its potential for skin penetration or its solubility in oil-based formulations. nih.gov The number of hydrogen bond donors and acceptors, along with the polar surface area, are critical predictors of a molecule's polarity and its ability to interact with other polar molecules, including water and biological macromolecules. nih.gov

The following tables present a selection of computationally predicted properties for octanoic acid, 3-hydroxypropyl ester, sourced from the PubChem database. nih.gov

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of Octanoic acid, 3-hydroxypropyl ester

| Property | Predicted Value | Source |

| Molecular Weight | 202.29 g/mol | PubChem |

| XLogP3-AA | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 202.15689456 Da | PubChem |

| Monoisotopic Mass | 202.15689456 Da | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 134 | PubChem |

Table 2: Predicted Molecular Descriptors of Octanoic acid, 3-hydroxypropyl ester

| Descriptor | Type | Predicted Value | Source |

| IUPAC Name | Identifier | 3-hydroxypropyl octanoate (B1194180) | PubChem |

| InChI | Identifier | InChI=1S/C11H22O3/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h12H,2-10H2,1H3 | PubChem |

| InChIKey | Identifier | LBWNKTZBTUKBOC-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | Identifier | CCCCCCCCC(=O)OCCCO | PubChem |

These predictive models and the resulting data are foundational in modern chemical and product research. They guide the selection of molecules for specific applications and help in understanding their potential interactions at a molecular level. For a compound like octanoic acid, 3-hydroxypropyl ester, which is used in consumer products, these predictions are invaluable for formulation science and for anticipating its sensory and performance characteristics. chembk.comresearchgate.net

Research Applications of Octanoic Acid, 3 Hydroxypropyl Ester

Role as an Intermediate in Advanced Chemical Synthesis

Octanoic acid, 3-hydroxypropyl ester, is primarily synthesized through the esterification of octanoic acid and 1,3-propanediol (B51772), often facilitated by an acidic catalyst. chembk.com While it is widely used in formulations across the food, cosmetic, and industrial sectors, its role as a starting material or intermediate for the synthesis of more complex, advanced chemical entities is not extensively documented in publicly available research. taylorandfrancis.comalfa-chemistry.com

The presence of a free hydroxyl group does, however, present a reactive site for further chemical modification. Theoretically, this allows it to act as a building block in subsequent reactions. For instance, it could undergo further esterification or etherification at the hydroxyl position to create more complex, bifunctional molecules. One example of a related synthetic pathway involves the ring-opening esterification of alkyl glycidyl (B131873) ether with 2-ethylhexanoic acid to produce 2-ethylhexanoic acid-3-alkoxy-2-hydroxypropyl ester, a compound with applications as an environmentally friendly coalescing aid. researchgate.net

The following table outlines a general synthesis approach for Octanoic acid, 3-hydroxypropyl ester.

| Reactants | Catalyst Type | Product |

| Octanoic Acid | Acid Catalyst | Octanoic acid, 3-hydroxypropyl ester |

| 1,3-Propanediol | ||

| Table 1: General Synthesis of Octanoic acid, 3-hydroxypropyl ester. chembk.com |

Exploration in Material Science Research

In material science, the ester has been investigated for its potential to modify and enhance the properties of polymers.

Hydroxypropyl cellulose (B213188) (HPC) is a cellulose derivative that is soluble in both water and many organic solvents. researchgate.netnih.gov Its properties can be tailored by functionalizing the hydroxyl groups along its polymer backbone. researchgate.netresearchgate.net Introducing a hydrophobic fatty acid chain, such as an octanoyl group, via esterification can significantly alter the characteristics of HPC, making it more suitable for specific applications.

The esterification of HPC with a fatty acid creates a more hydrophobic or amphiphilic polymer. This modification can influence its thermal properties, solubility, and interaction with other materials. While direct studies using "Octanoic acid, 3-hydroxypropyl ester" for this purpose are not prominent, the principle of esterifying HPC with fatty acids is well-established for creating materials with tailored properties, such as those used in drug delivery or specialty coatings. researchgate.netnih.govmdpi.com The addition of long-chain fatty acid residues can act as internal plasticizers, improving the flexibility of the cellulose ester films without the need for external additives.

Plasticizers are additives that increase the flexibility and processability of polymeric materials by lowering their glass transition temperature (Tg). researchgate.netresearchgate.net There is a growing demand for bio-based plasticizers derived from renewable resources to replace traditional phthalate-based plasticizers. Fatty acid esters are a prominent class of these "green" plasticizers. researchgate.net

Research has shown that esters of fatty acids can be effective plasticizers for various polymers, including polyvinyl chloride (PVC) and poly(lactic acid) (PLA). nih.govubbcluj.ro For instance, studies on PLA have demonstrated that plasticizers like N-octyl lactate (B86563) can lower the Tg and improve mechanical properties such as flexibility. nih.gov The plasticizing efficiency is often related to the chemical structure of the ester, including the length of the fatty acid chain. The incorporation of these esters into a polymer matrix can enhance ductility and reduce brittleness. While specific performance data for "Octanoic acid, 3-hydroxypropyl ester" is limited, its structural similarity to other fatty acid ester plasticizers suggests it could be a viable candidate for modifying polymer properties.

The table below summarizes the effect of a related fatty acid ester plasticizer on the properties of PLA.

| Polymer | Plasticizer | Plasticizer Content (wt%) | Effect on Glass Transition (Tg) | Improvement in Elongation at Break |

| PLA | N-octyl lactate (NOL) | 0-20% | Decrease with increasing NOL content | Increase with increasing NOL content |

| Table 2: Effect of N-octyl lactate (NOL) as a plasticizer on Poly(lactic acid) (PLA) films. nih.gov |

Investigation as a Component in Specialized Formulations

The amphiphilic character of Octanoic acid, 3-hydroxypropyl ester makes it a functional ingredient in formulations designed for specific delivery and surface interactions.

The transdermal delivery of therapeutic agents is often limited by the barrier function of the skin's outermost layer, the stratum corneum. researchgate.net Chemical penetration enhancers are compounds that can reversibly disrupt this barrier to facilitate drug absorption. Fatty acids and their esters are a well-studied class of penetration enhancers. researchgate.netnih.gov

The mechanism by which these molecules work is primarily by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of drug molecules through the skin. nih.gov Research has indicated a relationship between the alkyl chain length of the fatty acid and its enhancement efficacy, with a parabolic correlation often observed. nih.govmdpi.com Saturated fatty acids with chain lengths in the range of C9-C12 have been shown to provide maximum flux for certain drugs. nih.gov As an ester of octanoic acid (a C8 fatty acid), "Octanoic acid, 3-hydroxypropyl ester" fits within the category of medium-chain fatty acid esters that are known to be effective and safe permeation enhancers. nih.govnih.gov The presence of the ester and hydroxyl groups can also influence its interaction with the skin and the drug being delivered.

The following table illustrates the relationship found between fatty acid chain length and skin permeation enhancement for the drug diclofenac.

| Fatty Acid Chain Length | Relative Permeation Enhancement |

| C12 (Lauric acid) | Moderate |

| C16 (Palmitic acid) | High (Peak for saturated) |

| C18:1 (Oleic acid) | Very High (Peak for unsaturated) |

| C20 (Arachidic acid) | Low |

| Table 3: Parabolic correlation between saturated fatty acid chain length and skin permeation enhancement of diclofenac. nih.gov |

The structure of Octanoic acid, 3-hydroxypropyl ester, with its distinct hydrophilic head (from the hydroxyl and ester groups) and hydrophobic tail (the C8 alkyl chain), makes it a non-ionic surfactant. yizeliadditive.comulprospector.com Non-ionic surfactants are widely used as emulsifiers, stabilizers, and wetting agents in food, cosmetics, and pharmaceuticals because they are generally less irritating and more stable over a wide pH range than their ionic counterparts.

Compounds with a similar structure, such as monoglycerides (B3428702) (e.g., glycerol (B35011) mono-octanoate or monocaprylin), are known to be effective surface-active agents. researchgate.netyizeliadditive.comnih.gov They function by reducing the interfacial tension between oil and water phases, which is crucial for the formation and stabilization of emulsions. mdpi.comnih.govrsc.org Studies on monoglycerol fatty acid esters have shown that their foaming and emulsion-stabilizing properties are dependent on the length of the fatty acid chain. For example, in nonpolar oil systems, foams stabilized by glycerol alpha-monooctanoate (monocaprylin) were found to be significantly less stable than those stabilized by longer-chain monoglycerides like monolaurin (B1671894) (C12), collapsing within minutes. nih.gov This indicates that the C8 chain of Octanoic acid, 3-hydroxypropyl ester contributes to its surface activity, though its effectiveness in a given system would depend on factors like temperature and the nature of the oil and aqueous phases.

Role as a Flotation Collector in Mineral Processing Applications

Biochemical Research and Enzymatic Interactions

Octanoic acid, 3-hydroxypropyl ester has been identified as a significant substrate in the study of enzymatic hydrolysis by hydrolases produced by various Malassezia species. nih.gov These yeasts, commonly found on skin, can enzymatically cleave fatty acid esters. This process releases the parent fatty acid, which may possess antimicrobial properties. nih.govnih.gov

Research has demonstrated that the cleavage of these esters, including 3-hydroxypropyl octanoate (B1194180), begins almost immediately upon exposure to Malassezia exo-enzymes. nih.gov This hydrolytic action is of particular interest as it represents a targeted activation mechanism. The ester itself may be relatively inert, but upon hydrolysis by microbial enzymes at a specific site, it releases the active fatty acid. nih.gov

In a comparative study, 3-hydroxypropyl octanoate was among the most effective esters tested against several Malassezia species. nih.gov The efficacy of the ester is linked to the specific panel of hydrolases each Malassezia species expresses, leading to variations in susceptibility. nih.gov This selective enzymatic action allows for the potential design of tailored treatments that target specific species or provide broader activity. nih.gov

The table below summarizes the findings from an agar (B569324) dilution test investigating the minimum inhibitory concentrations (MICs) of various compounds against different Malassezia species.

| Compound | M. furfur MIC (ppm) | M. globosa MIC (ppm) | M. sympodialis MIC (ppm) | M. restricta MIC (ppm) |

| 3-Hydroxypropyl octanoate | ~1000-8000 | ~1000-8000 | ~1000-8000 | ~1000-8000 |

| 3-Hydroxypropyl undecylenate | ~1000-8000 | ~1000-8000 | ~1000-8000 | ~1000-8000 |

| Data derived from a 14-day incubation period. nih.gov |

There is a lack of specific research in the reviewed scientific literature regarding the use of Octanoic acid, 3-hydroxypropyl ester in biocatalytic cascade reactions for the synthesis of complex molecules. While biocatalysis is a growing field employing enzymes for multi-step synthesis, the application of this particular ester as a starting material or intermediate in such cascades has not been a focus of published studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.